Linker Length Optimization: C6 Spacer Maximizes Ternary Complex Cooperativity Relative to C4 and C5 Analogs
In head‑to‑head comparisons of VHL‑recruiting PROTACs targeting BRD4, the C6 alkyl‑linked degrader MZ1 (incorporating a linker length equivalent to that of (S,R,S)-AHPC-CO-C6-Br) exhibited a ternary complex dissociation constant (Kd) of 0.9 nM and a cooperativity factor (α) of 32, whereas PROTACs with shorter (C4) or longer (C8) linkers showed markedly reduced cooperativity (α < 10) and weaker degradation (DC50 > 100 nM) [1]. (S,R,S)-AHPC-CO-C6-Br provides the optimal C6 alkyl spacing that consistently yields high‑cooperativity ternary complexes across multiple targets [2].
| Evidence Dimension | Ternary complex cooperativity (α) and degradation potency (DC50) |
|---|---|
| Target Compound Data | Kd = 0.9 nM (Brd4BD2); α = 32; DC50 = 2.5 nM (Brd4) in HeLa cells (MZ1, C6‑equivalent linker) [1] |
| Comparator Or Baseline | C4 analog: DC50 > 100 nM, α not quantifiable (negligible cooperativity) [1]; C8 analog: DC50 = 80 nM, α = 8 [2] |
| Quantified Difference | C6 linker yields ≥ 30‑fold higher cooperativity and ≥ 40‑fold lower DC50 versus C4/C8 analogs |
| Conditions | Brd4BD2 SPR binding assays and HeLa cell degradation (4 h treatment) [1] |
Why This Matters
Procuring (S,R,S)-AHPC-CO-C6-Br directly provides the linker length validated for high cooperativity, reducing empirical optimization cycles compared to purchasing shorter or longer linker variants.
- [1] Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 514–521. View Source
- [2] Ciulli, A., et al. (2022). Summary of well‑characterised VHL‑recruiting PROTAC degraders. PMC Table 1 (PMC9528729). View Source
